Product packaging for Indolarome(Cat. No.:CAS No. 2276-41-7)

Indolarome

Cat. No.: B12763655
CAS No.: 2276-41-7
M. Wt: 176.21 g/mol
InChI Key: CZSXBBWOROMVEW-KOLCDFICSA-N
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Description

Significance of Indole (B1671886) and its Derivatives in Chemical Science

Indole is an aromatic heterocyclic organic compound characterized by a bicyclic structure composed of a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. This unique structural motif imparts distinct chemical and physical properties, making indole a versatile building block in organic synthesis. Indoles are widely distributed in nature, found in various plants, animals, and microorganisms, where they fulfill crucial physiological and ecological roles. nih.govwikipedia.orgwikipedia.org

The significance of indole derivatives in chemical science is underscored by their presence in numerous natural products and their utility in the synthesis of a wide array of compounds. Key examples of naturally occurring indole derivatives include the essential amino acid tryptophan, the neurotransmitters serotonin (B10506) and melatonin, and the plant hormone indole-3-acetic acid (auxin). nih.govwikipedia.orgwikipedia.orgfishersci.cawikipedia.orgwikipedia.orgeasychem.org These compounds are integral to diverse biological processes such as protein synthesis, neurotransmission, circadian rhythm regulation, and plant growth and development. nih.govwikipedia.orgwikipedia.orgfishersci.cawikipedia.orgwikipedia.orgeasychem.org

Beyond their natural abundance, synthetic indole derivatives have garnered considerable attention in medicinal chemistry, agrochemistry, and the fragrance industry due to their diverse biological activities and chemical reactivity. wikipedia.orgfishersci.cawikipedia.orgeasychem.orgfishersci.pt Their ability to undergo various chemical transformations, such as electrophilic substitution primarily at the C3 position, makes them valuable intermediates in the synthesis of complex molecules. nih.gov

Historical Context of Indole Chemistry Research

The exploration of indole chemistry is intimately linked to the study of the natural dye indigo (B80030). The investigation into the chemical composition of indigo in the 19th century led to the discovery and isolation of indole. Early work by chemists like Adolf von Baeyer and Kuno Fritz in the mid-1800s was pivotal in this regard. Baeyer, for instance, successfully reduced oxindole (B195798) to indole in 1866 and later proposed a formula for the compound. nih.govwikipedia.orgfishersci.at

The structural elucidation of indole and its derivatives spurred the development of various synthetic methodologies. The Fischer indole synthesis, developed by Emil Fischer in 1883, remains a cornerstone of indole synthesis, allowing for the efficient construction of substituted indole rings from phenylhydrazines and aldehydes or ketones. nih.govwikipedia.orgfishersci.atmims.com The recognition of the indole nucleus in important alkaloids in the 1930s further intensified research interest in this class of compounds, a trend that continues to the present day. nih.govfishersci.at

Positioning of Indolarome as a Chemical Entity and Research Subject

This compound is a synthetic chemical compound known by the IUPAC name 4,4a,5,9b-tetrahydroindeno[1,2-d] nih.govwikipedia.orgdioxine. It possesses a molecular formula of C₁₁H₁₂O₂ and a molecular weight of approximately 176.21 g/mol . wikipedia.orgfishersci.befishersci.cafishersci.sewikipedia.orgfishersci.ca this compound is identified by the CAS number 18096-62-3 and is listed in resources such as PubChem with CID 87453. wikipedia.orgfishersci.befishersci.sefishersci.ca

Chemically, this compound is a tetracyclic compound incorporating a dihydroindene core fused with a 1,3-dioxine ring. While not a direct indole derivative in the sense of possessing the characteristic fused benzene-pyrrole system, its name and application suggest a relationship within the broader chemical landscape that includes indole-like aroma compounds.

This compound is typically described as a white crystalline solid with an odor profile characterized as animal, indole, earthy, and jasmin, or more generally, floral and indole-like. wikipedia.orgfishersci.sefishersci.no Its synthesis can be achieved through a Prins reaction involving indene (B144670) and formaldehyde (B43269). researchgate.netfishersci.be

As a research subject, this compound is primarily studied and utilized in the field of perfumery. It is valued for its olfactory properties, serving as an aroma chemical that offers indole-like notes but is noted as being non-discoloring and more floral compared to indole itself, making it particularly useful in compositions such as jasmine fragrances. fishersci.no

The following table summarizes some key chemical properties of this compound:

PropertyValueSource
Chemical Name4,4a,5,9b-tetrahydroindeno[1,2-d] nih.govwikipedia.orgdioxine wikipedia.orgfishersci.cawikidata.org
Molecular FormulaC₁₁H₁₂O₂ wikipedia.orgfishersci.cafishersci.sewikipedia.orgfishersci.ca
Molecular Weight176.21 g/mol wikipedia.orgfishersci.befishersci.cawikipedia.orgfishersci.ca
CAS Number18096-62-3 wikipedia.orgfishersci.befishersci.sefishersci.cafishersci.no
PubChem CID87453 wikipedia.orgfishersci.ca
AppearanceWhite crystalline solid wikipedia.orgfishersci.se
Odor DescriptionAnimal, indole, earthy, jasmin; Floral, indole-like wikipedia.orgfishersci.sefishersci.no
Synthesis MethodPrins reaction (from indene and formaldehyde) researchgate.netfishersci.be

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B12763655 Indolarome CAS No. 2276-41-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2276-41-7

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(4aR,9bS)-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine

InChI

InChI=1S/C11H12O2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,9,11H,5-7H2/t9-,11+/m1/s1

InChI Key

CZSXBBWOROMVEW-KOLCDFICSA-N

Isomeric SMILES

C1[C@@H]2COCO[C@@H]2C3=CC=CC=C31

Canonical SMILES

C1C2COCOC2C3=CC=CC=C31

Origin of Product

United States

Advanced Analytical Characterization Techniques for Indolarome and Indole Analogs

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques probe the interaction of electromagnetic radiation with a molecule, providing insights into its structural features and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules like Indolarome. By analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule. PubChem, for instance, provides 1D NMR spectra for 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxine. nih.gov Studies on indole (B1671886) derivatives highlight how analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra can confirm the presence and position of protons, while ¹³C NMR spectroscopy provides information about the carbon skeleton. researchgate.netacros.comeuropa.eu Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can further establish correlations between protons and carbons, aiding in the unambiguous assignment of signals and the confirmation of the molecular framework. acros.com The application of NMR allows for the verification of the specific arrangement of the indene (B144670) and dioxane rings within the this compound structure.

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of light in the UV and visible regions of the electromagnetic spectrum, which can provide information about the electronic transitions within a molecule, particularly those with conjugated pi systems. researchgate.netresearchgate.netresearchdata.edu.auresearchgate.net Indole and many indole-containing compounds exhibit characteristic UV absorption spectra due to the presence of the conjugated indole ring system. researchgate.netaatbio.comgoogle.comtutorchase.com Although a specific UV-Vis spectrum for this compound was not found, its structure contains a benzene (B151609) ring fused within the indeno portion, which is a chromophore and will result in absorption in the UV region. researchgate.netresearchgate.netresearchdata.edu.au The λmax values and absorbance patterns in the UV-Vis spectrum can be indicative of the specific conjugated system present and can be used for quantitative analysis if a calibration curve is established.

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. nih.govepa.govgoogle.comgoogle.commsu.eduorgchemboulder.comhmdb.ca For this compound, the molecular ion peak would be expected at m/z 176. nih.govscirp.orgresearchgate.netbldpharm.com Electron ionization (EI-MS) is a common method that causes fragmentation of the molecule, producing a unique pattern of fragment ions. Analysis of these fragmentation pathways can provide valuable structural information. scirp.orggoogle.comhmdb.cachemexper.com Studies on indole derivatives illustrate how characteristic fragmentation patterns, such as the loss of specific substituents or rearrangements, can be used for identification and structural confirmation. scirp.orggoogle.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions.

Chromatographic Separation and Quantification Strategies

Chromatographic techniques are essential for separating this compound from mixtures and for its quantitative analysis. These methods are often coupled with spectroscopic detectors for identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.govresearchgate.netgoogle.comorgchemboulder.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. For the analysis of this compound, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of this compound under specific chromatographic conditions serves as an identification parameter. HPLC can be coupled with various detectors, such as UV-Vis detectors (if the analyte has a chromophore), fluorescence detectors (if the analyte is fluorescent or can be derivatized to be fluorescent), or mass spectrometers. HPLC has been applied to the analysis and quantification of various indole compounds. researchgate.netorgchemboulder.com One study also mentions the use of HPLC for determining the Log Pow of this compound, indicating its application in characterizing the compound's physical properties. google.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a hyphenated technique that combines the high separation power of UPLC with the sensitive detection capabilities of mass spectrometry. google.com UPLC utilizes smaller particle size stationary phases and higher pressures compared to conventional HPLC, resulting in faster separations, improved resolution, and increased sensitivity. Coupling UPLC with MS provides a powerful tool for the identification and quantification of this compound, particularly in complex samples. The UPLC separates the components of the mixture, and the eluting compounds are then introduced into the mass spectrometer, which provides molecular weight and fragmentation information. google.comhmdb.ca UPLC-MS and UPLC-MS/MS (tandem mass spectrometry) have been successfully applied to the analysis of various indole alkaloids and metabolites, demonstrating high sensitivity and selectivity. acros.comgoogle.comhmdb.cachemexper.com This technique is particularly valuable for trace analysis and for confirming the identity of this compound based on its retention time and characteristic mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including various indole analogs and metabolites. bohrium.comeuropa.euresearchgate.net The technique involves separating components of a mixture based on their differing affinities for a stationary phase in a GC column, followed by their detection and structural elucidation using a mass spectrometer. notulaebotanicae.ro

GC-MS has been utilized for the analysis of a range of indole compounds in diverse matrices. For instance, it is applied in the identification and quantification of indole and 3-methylindole (B30407) (skatole) in pork fat as markers for boar taint. europa.eu In such applications, isotope dilution GC-MS in selected ion monitoring (SIM) mode is often employed for enhanced accuracy and sensitivity. europa.eu The method typically involves the separation of analytes on a capillary column, often with a 5%-phenyl-methylpolysiloxane stationary phase, and electron ionization (EI) at 70 eV. europa.eu

GC-MS is also a valuable tool for analyzing indole alkaloids isolated from plants. notulaebotanicae.ronotulaebotanicae.ro Studies have used GC-MS with HP-5MS capillary columns and electron ionization detectors for the qualitative analysis of alkaloid mixtures. notulaebotanicae.ro The fragmentation patterns observed in the mass spectra provide crucial information for the structural identification of different indole alkaloids. bohrium.comojp.gov

Furthermore, GC-MS has been applied to the analysis of synthetic cannabinoids containing indole or indazole carboxamide structures. bohrium.comojp.gov Detailed studies on the GC-MS fragmentation routes of these compounds aid in their identification. bohrium.com Derivatization techniques can be employed to make less volatile indole compounds amenable to GC-MS analysis. For example, methods for preparing alkyl esters of indole-3-acetic acid (IAA) in aqueous solution have been developed for GC-MS analysis, avoiding the use of hazardous reagents like diazomethane. nih.gov GC-MS analysis of extracted samples can reveal specific mass spectral patterns corresponding to different indole metabolites such as indole-3-acetic acid, indole-3-glyoxylic acid, and indole-3-aldehyde. researchgate.net

While GC-MS is a versatile technique for many indole compounds, its applicability depends on the volatility and thermal stability of the analyte. For compounds like this compound, with its specific structure, the suitability of GC-MS would need to be experimentally determined, and specific optimized methods for its GC-MS analysis were not found in the consulted literature.

Emerging Analytical Approaches for Indole Metabolites

Beyond traditional GC-MS and standard High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, several emerging analytical approaches are being developed for the comprehensive analysis of indole metabolites, particularly in complex biological samples. mdpi.commdpi.comresearchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are increasingly prominent techniques for the analysis of indole metabolites. researchgate.netnih.govbiorxiv.org These methods offer high sensitivity and selectivity, making them suitable for the detection and quantification of indole metabolites in matrices like urine, plasma, and bacterial cultures. researchgate.netnih.govbiorxiv.org LC-MS/MS operating in multiple reaction monitoring (MRM) mode is particularly useful for the unequivocal confirmation and quantification of target indole compounds. mdpi.com High-resolution, high-accuracy mass spectrometers coupled with LC also provide alternative methods for targeted quantification of tryptophan metabolites, including indoles. biorxiv.org

Novel approaches integrating selective sample preparation with advanced detection are also emerging. Molecularly imprinted polymers (MIPs) are being explored for their high selectivity in extracting target indole metabolites from complex samples. nih.govacs.org For instance, poly(deep eutectic solvents)-molecularly imprinted polymer/vinyl-functionalized graphene oxide (PDESs-MIP/VGO) materials have been developed for selective extraction of indole metabolites from urine prior to LC analysis. nih.govacs.org This approach leverages the specific recognition sites of MIPs to enhance the purification and concentration of analytes, minimizing matrix interference and improving the accuracy and sensitivity of the analysis. nih.govacs.org

Development of Selective Extraction Methods for Indole-Containing Compounds (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step in the analysis of indole-containing compounds, especially when dealing with complex matrices or low analyte concentrations. Selective extraction methods aim to isolate and concentrate the target compounds while removing interfering substances. Solid-Phase Extraction (SPE) is a widely used and versatile technique for this purpose. mdpi.commdpi.comresearchgate.netbiorxiv.orgnih.govmostwiedzy.pl

SPE involves passing a liquid sample through a solid sorbent material that retains the analytes of interest based on various interactions (e.g., reversed-phase, normal-phase, ion exchange). After washing to remove impurities, the retained analytes are eluted with a suitable solvent. mdpi.comnih.gov

C18 SPE cartridges, which utilize a reversed-phase mechanism, are commonly employed for the extraction of indole compounds from different matrices, including plant extracts and biological fluids like urine. mdpi.comnih.govmostwiedzy.pl Optimization of the SPE procedure is crucial for achieving high recovery rates and effective sample cleanup. This includes optimizing the conditioning and washing steps, as well as the composition and volume of the elution solvent. mdpi.combiorxiv.orgnih.gov For example, studies have optimized methanol-water solutions for the elution of indole compounds from C18 cartridges. mdpi.comnih.gov

Emerging SPE approaches are also being developed to improve efficiency and selectivity. Packed-nanofiber SPE (PFSPE) is presented as a green extraction technique offering advantages such as low solvent consumption, simplicity, and high recovery rates for compounds including indoleamines. mdpi.com Miniaturized SPE formats, such as centrifugal pipet-tip solid-phase extraction (CPT-SPE), combined with selective sorbents like MIPs, are being explored for the analysis of indole metabolites in limited sample volumes. nih.govacs.org These advancements in SPE techniques contribute significantly to the sensitivity and reliability of analytical methods for indole-containing compounds.

Structural Modification and Derivative Synthesis of Indolarome and Indole Scaffolds

Design Principles for Novel Indole (B1671886) Derivatives

The design of novel indole derivatives is often guided by the aim to explore chemical space for potential biological activities or material properties. The indole moiety's versatility allows for its incorporation into a wide array of molecular architectures. A key principle involves leveraging the electron-rich nature of the indole ring, which influences its reactivity, particularly towards electrophilic substitution. Modifications can be strategically introduced at various positions of the indole core (N1, C2, C3, and the benzene (B151609) ring carbons C4-C7) to modulate physicochemical properties, enhance interactions with biological targets, or serve as points for further functionalization.

Rational design approaches frequently utilize computational techniques to predict molecular properties and potential interactions. The concept of molecular hybridization, combining the indole scaffold with other privileged structures such as chalcones or azoles (e.g., imidazolidin-2-one), is a prominent design principle to create compounds with potentially enhanced or novel activities. preprints.orgmdpi.commdpi.compreprints.orgresearchgate.net Furthermore, the design of indole derivatives often considers the development of focused libraries based on known active compounds or natural products containing the indole core. cam.ac.uknih.gov The goal is to generate structural diversity around the indole scaffold to identify compounds with improved efficacy, selectivity, or pharmacokinetic profiles. cam.ac.ukcam.ac.ukopenmedicinalchemistryjournal.comosti.govasianpubs.orgnih.gov

Synthetic Strategies for Indolarome Analogs and Indole-Based Hybrids

The synthesis of this compound and its analogs, as well as a wide range of indole-based hybrids, relies on a diverse palette of synthetic methodologies that have evolved significantly over time. Classical indole synthesis methods, such as the Fischer, Reissert, Madelung, Bischler-Möhlau, and Larock syntheses, provide foundational routes to construct the core indole structure. jpionline.orgnih.govscentree.coorganic-chemistry.org

Modern synthetic strategies offer increased efficiency, selectivity, and sustainability. Transition metal catalysis, particularly involving palladium, rhodium, copper, ruthenium, cobalt, and iridium, has revolutionized indole synthesis and functionalization, enabling reactions with broad functional group tolerance and under milder conditions. jpionline.orgorganic-chemistry.orgnih.govresearchgate.netnih.govmdpi.comdergipark.org.tr C-H activation/functionalization has become a powerful tool for the direct introduction of substituents onto the indole core, minimizing the need for pre-functionalized starting materials. jpionline.orgnih.govnih.gov

Cascade reactions and multicomponent reactions (MCRs) are increasingly employed for the rapid assembly of complex indole derivatives and hybrids in a single synthetic operation, improving step economy. jpionline.orgopenmedicinalchemistryjournal.comdergipark.org.trrsc.org Microwave-assisted synthesis and flow chemistry techniques offer advantages in terms of reduced reaction times, improved yields, and enhanced control over reaction parameters, contributing to more efficient and sustainable synthesis. jpionline.orgpreprints.orgmdpi.compreprints.orgopenmedicinalchemistryjournal.comtandfonline.com Solid-phase organic synthesis (SPOS) is also applied, particularly in the context of library synthesis. jpionline.orgcam.ac.ukcam.ac.uk

The synthesis of indole-based hybrids involves coupling the indole core with other heterocyclic or structural motifs. Examples include the synthesis of indole-chalcone hybrids, often achieved through condensation reactions, including microwave-assisted one-pot approaches. preprints.orgmdpi.compreprints.org The synthesis of this compound itself has been reported via a Prins reaction between indene (B144670) and formaldehyde (B43269). chemicalbook.com

Regioselective Functionalization of the Indole Nucleus

Achieving regioselectivity in the functionalization of the indole nucleus is a critical aspect of indole chemistry due to the varying reactivity of its different positions. The C2 and C3 positions of the pyrrole (B145914) ring are generally the most reactive towards electrophilic attack. jpionline.orgnih.govnih.gov However, selective functionalization at these positions, or at the less reactive carbons of the benzene ring (C4, C5, C6, and C7), often requires careful control of reaction conditions, the use of directing groups, or specific catalytic systems. nih.gov

Recent research has focused on developing methodologies for regioselective C-H functionalization, allowing for the direct introduction of substituents at specific positions. Transition metal catalysis, particularly Rh(III)-catalyzed C-H activation, has shown promise in achieving regioselective functionalization at C2, C3, and for the synthesis of 2,3-disubstituted indoles. jpionline.orgnih.govmdpi.com Palladium-catalyzed methods have been developed for regioselective N1-vinylation of indoles. researchgate.net Functionalization at the C4 and C7 positions, which are less nucleophilic, presents a greater challenge and may involve strategies such as the use of transient directing groups or sequences involving reduction, functionalization, and oxidation. nih.gov

Diversity-Oriented Synthesis of Indole Scaffolds

Diversity-Oriented Synthesis (DOS) is a strategy aimed at generating collections of small molecules with significant skeletal and stereochemical diversity from common starting materials. In the context of indole chemistry, DOS approaches are employed to efficiently explore chemical space and generate libraries of indole-based compounds with diverse structural architectures. cam.ac.ukcam.ac.ukrsc.orgresearchgate.net

Investigation of Biological and Pharmacological Relevance of Indole Compounds Contextual to Indolarome Research

Overview of Diverse Biological Activities Associated with Indole (B1671886) Scaffolds

Indole derivatives exhibit a broad range of biological activities, engaging with numerous pharmacological targets and pathways. jpionline.orgnih.govbohrium.commdpi.combohrium.commdpi.com This diverse bioactivity profile positions indole compounds as promising candidates for the development of therapeutic agents across various disease areas, including infectious diseases, cancer, inflammatory conditions, neurological disorders, and metabolic syndromes. nih.govbohrium.commdpi.com

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antiviral, Antiplasmodial)

Indole compounds have demonstrated significant efficacy against a variety of microbial pathogens, including bacteria, fungi, viruses, and parasites. mdpi.combohrium.comchula.ac.thresearchgate.nethumanjournals.comresearchgate.net The antimicrobial properties of indole derivatives are a subject of ongoing research, driven by the increasing challenge of drug-resistant microbial strains. chula.ac.thhumanjournals.com

Studies have reported the synthesis and evaluation of numerous indole derivatives for their antibacterial and antifungal activities. For instance, certain indole-thiourea hybrids have shown notable potency against Gram-positive and Gram-negative microbes, with one synthesized compound reporting a minimum inhibitory concentration (MIC) of <12.5 µg/ml against tested strains, compared to the reference drug ciprofloxacin (B1669076) with an MIC of <1.0 µg/ml. chula.ac.th Novel indole[1,2-c]-1,2,4-benzotriazine derivatives have also been prepared and screened for antifungal activity against phytopathogenic fungi, demonstrating high activity. humanjournals.com Additionally, spiro-2-[3'-(2'-phenyl)-3H-indolyl]-1-aryl-3-phenylaziridines have exhibited excellent antimicrobial activity. humanjournals.com

Research also highlights the potential of indole derivatives as antiviral agents. Arbidol (Umifenovir), a highly functionalized indole-containing drug, is a broad-spectrum antiviral used for the treatment and prevention of influenza A and B, respiratory syncytial virus, and SARS. It acts by inhibiting the fusion of viral lipid membranes with cell membranes, preventing viral entry into cells. nih.gov Other indole derivatives have shown potent inhibitory effects against HIV-1 replication in cell lines, with some compounds exhibiting inhibitory concentrations in the low nanomolar range. nih.gov Investigations into indole-sulfonamide derivatives have also revealed antimalarial effects. nih.gov

Anti-inflammatory and Analgesic Properties

Indole derivatives are recognized for their anti-inflammatory and analgesic effects. mdpi.combohrium.comresearchgate.netmdpi.comchesci.comijptjournal.com This is exemplified by the widely used non-steroidal anti-inflammatory drug (NSAID) Indomethacin, which contains an indole structure and is employed to reduce fever, pain, and inflammation. nih.govmdpi.comchesci.comnih.gov

Research indicates that certain indole derivatives can modulate key inflammatory pathways, such as NF-κB and COX-2 (Cyclooxygenase-2), offering potential therapeutic avenues for chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease. nih.govmdpi.com Studies on indole derivatives containing substituted pyrimidines have reported potent anti-inflammatory activity with reduced ulcerogenic potential. chesci.com Additionally, specific indole-based compounds have shown anti-inflammatory and analgesic properties through mechanisms involving the reduction of pro-inflammatory cytokines and an increase in anti-inflammatory cytokine production. ijptjournal.com

Anticancer and Cytotoxic Activities

The indole scaffold is a prominent feature in many compounds exhibiting anticancer and cytotoxic activities. mdpi.combohrium.comchula.ac.thnih.govnih.govresearchgate.netthieme-connect.comnih.govmdpi.com Numerous natural and synthetic indole derivatives have demonstrated antiproliferative effects against various cancer cell lines. nih.govresearchgate.netthieme-connect.commdpi.com

Indole compounds can exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes and pathways involved in tumor growth and metastasis, such as histone deacetylases (HDACs), kinases, DNA topoisomerases, and tubulin polymerization. nih.govresearchgate.netnih.govmdpi.com For example, Panobinostat, an FDA-approved HDAC inhibitor, contains an indole structure and is used in the treatment of multiple myeloma. nih.govresearchgate.net

Studies on indole-sulfonamide derivatives have investigated their cytotoxic activities against various cancer cell lines, including HuCCA-1, HepG2, A549, and MOLT-3. nih.gov Certain hydroxyl-containing bisindoles showed potent anticancer effects against HepG2 cells, with one derivative exhibiting significantly higher potency than a reference drug. nih.gov The cytotoxic effect against the MOLT-3 cell line was observed with the substitution of electron-withdrawing groups on the benzene (B151609) ring of bisindoles. nih.gov Natural indole-containing compounds, such as Indole-3-carbinol found in cruciferous vegetables, have also displayed anticancer activity against lung cancer cells by inducing apoptosis and modulating related protein expression. mdpi.com

Modulation of Neurological Pathways (e.g., Serotonin (B10506) Receptors, MAO Inhibition)

Indole derivatives play significant roles in modulating neurological pathways, particularly those involving serotonin receptors and monoamine oxidase (MAO) enzymes. nih.govmdpi.comscienceopen.comresearchgate.netscielo.brmdpi.commdpi.com The indole structure is present in serotonin (5-hydroxytryptamine), a crucial neurotransmitter involved in regulating mood, appetite, and sleep. nih.gov Many indole-based compounds are designed to interact with serotonin receptors, acting as agonists or antagonists, and are used in the treatment of conditions like migraines and psychiatric disorders. nih.govresearchgate.neteurekaselect.com

Furthermore, indole derivatives have been explored as inhibitors of MAO enzymes, which are responsible for the breakdown of neurotransmitters like dopamine (B1211576) and serotonin. scienceopen.commdpi.commdpi.com Inhibition of MAO-B, in particular, is a therapeutic strategy for Parkinson's disease. mdpi.commdpi.com Studies have identified novel indole-based compounds that act as selective MAO-B inhibitors with potency comparable to or exceeding that of known inhibitors. mdpi.commdpi.com These inhibitors can counteract oxidative stress induced by neurotoxins. mdpi.com Beta-carbolines, a class of indole alkaloids, have also demonstrated inhibitory effects on MAO, primarily MAO-A. scielo.br

Immunomodulatory Effects

Indole compounds have been shown to possess immunomodulatory properties, influencing the immune system's responses. chula.ac.thmdpi.comfrontiersin.orgresearchgate.net These effects can be beneficial in various contexts, including inflammatory conditions and infections.

Research suggests that indole derivatives can modulate immune homeostasis, particularly in the intestinal tract. frontiersin.org For instance, indole itself, a metabolite produced by gut microbiota from tryptophan, can reduce intestinal inflammation and exert potential immunomodulatory effects. frontiersin.org Indole and its derivatives can influence the production of cytokines, such as increasing the anti-inflammatory cytokine IL-10 and reducing pro-inflammatory mediators like IL-8 and TNF-α. frontiersin.org Indole-3-carbinol (I3C) and its derivative Diindolylmethane (DIM) have also been reported to have immunomodulatory properties. mdpi.com

Metabolic Regulation (e.g., Glucose Uptake, Anti-diabetic)

Indole derivatives have shown promise in regulating metabolic processes, including glucose uptake and exhibiting anti-diabetic properties. bohrium.comchula.ac.thmdpi.comnih.govresearchgate.netnih.govresearchgate.netmdpi.com Research in this area is particularly relevant given the increasing prevalence of metabolic disorders like type 2 diabetes mellitus (T2DM). researchgate.netmdpi.comnih.gov

Studies indicate that indole derivatives can enhance insulin (B600854) sensitivity and stimulate insulin secretion. nih.gov Tryptophan-derived indole metabolites, such as indoleacetic acid, indolepropionic acid, and indolealdehyde, produced by gut microbiota, may contribute to lowering blood glucose levels, regulating hepatic oxidative stress, and improving islet cell morphology. researchgate.netnih.gov These effects can be mediated through interactions with receptors like the aryl hydrocarbon receptor (AHR) and Pregnane X receptor (PXR). nih.gov Indole itself has been shown to rapidly enhance the release of GLP-1, an incretin (B1656795) that promotes insulin secretion. nih.gov

Furthermore, synthetic indole compounds have been investigated for their anti-diabetic potential. Hybrid indole-oxadiazole linked thiazolidinone derivatives have been designed and synthesized, exhibiting inhibitory activity against enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. mdpi.com Certain natural indole alkaloids have also been confirmed to possess specific anti-diabetic effectiveness in vitro and in vivo. researchgate.net

Mechanistic Elucidation of Indole-Mediated Biological Responses

The biological activities of indole compounds are mediated through various mechanisms involving interactions with molecular targets and modulation of cellular pathways. chula.ac.thchula.ac.thnih.govnih.govresearchgate.netnih.govrsc.org Research on indole derivatives has revealed their ability to influence a range of biological processes critical for disease progression and cellular function. nih.govnih.govresearchgate.netnih.gov While the mechanisms of action for many indole compounds have been investigated, specific details regarding the mechanistic elucidation of Indolarome's effects are not widely available in the provided search results. Studies on indole compounds in general provide context for the potential mechanisms that might be relevant to this compound if its biological activities were further explored.

Molecular Target Identification and Validation

Identifying the specific molecular targets of indole compounds is crucial for understanding their biological effects. Indole derivatives have been shown to interact with a variety of molecular targets, including enzymes, receptors, and proteins involved in cellular signaling. nih.govnih.govnih.govmdpi.comnih.govnih.gov For instance, some indole compounds target kinases, tubulin, and proteins in the p53 pathway in the context of anticancer research. nih.govnih.gov Others demonstrate activity against enzymes like HDAC and ChE, or receptors such as 5-HT receptors. nih.govnih.govnih.gov While the importance of molecular target identification is clear within indole research, specific validated molecular targets for this compound are not detailed in the provided information.

Receptor Binding Studies

Receptor binding studies are fundamental in elucidating how compounds interact with specific biological targets, particularly receptors. Indole derivatives have been investigated for their binding affinity to various receptors, such as serotonin receptors (e.g., 5-HT4 and 5-HT2B) and 5-HT6 receptors, influencing neurological and gastrointestinal functions. nih.govnih.govmdpi.com These studies help to define the potency and selectivity of indole compounds. mdpi.com However, data from specific receptor binding studies involving this compound were not found in the provided search results.

Enzyme Inhibition Kinetics (e.g., HDAC, ChE)

Enzyme inhibition kinetics provide insights into how compounds modulate enzyme activity, a common mechanism for therapeutic agents. Indole compounds have been studied as inhibitors of various enzymes, including histone deacetylases (HDACs) and cholinesterases (ChEs), relevant in cancer and neurodegenerative diseases, respectively. thegoodscentscompany.commdpi.comnih.govnih.govrsc.org These studies often involve determining inhibition constants (IC50 or Ki values) to quantify the compound's potency. While indole scaffolds are known to be involved in enzyme inhibition, specific enzyme inhibition kinetic data for this compound were not available in the provided information.

Cellular Pathway Modulation (e.g., NF-κB, COX-2, Tubulin Polymerization, Biofilm Formation)

Modulating cellular pathways is a key aspect of the biological activity of many compounds. Indole derivatives have been shown to influence various signaling cascades and cellular processes, including pathways like NF-κB and COX-2, affecting inflammation and cancer. nih.govnih.govnih.govresearchgate.netnih.govrsc.org Some indoles interfere with tubulin polymerization, impacting cell division, while others can modulate biofilm formation in bacteria, influencing microbial communities and their interactions. nih.govnih.govresearchgate.netnih.gov While the modulation of biofilm formation has been observed with indole, and this compound has been mentioned in the context of antimicrobial activity, specific details on how this compound modulates particular cellular pathways like NF-κB, COX-2, or tubulin polymerization were not found in the provided search results. googleapis.comgoogle.comnih.gov

Structure-Activity Relationship (SAR) Studies for Indole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how modifications to a compound's chemical structure affect its biological activity. pcbiochemres.comnih.govnih.govnih.govnih.govnih.govresearchgate.netresearcher.lifersc.orgic.ac.uknih.govresearchgate.netresearchgate.netresearchgate.net These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.govresearchgate.net The indole scaffold has been a subject of extensive SAR investigations due to its prevalence in bioactive molecules. pcbiochemres.comnih.govnih.govnih.govnih.govnih.govresearchgate.netresearcher.lifemdpi.comrsc.orgic.ac.uknih.govresearchgate.netresearchgate.netresearchgate.net

Correlating Structural Motifs with Biological Potency

SAR studies involving indole derivatives focus on correlating specific structural motifs and substitutions on the indole core with observed biological potency against various targets. pcbiochemres.comnih.govnih.govnih.govnih.govnih.govresearchgate.netresearcher.lifersc.orgic.ac.uknih.govresearchgate.netresearchgate.netresearchgate.net For example, modifications at different positions of the indole ring can significantly impact binding affinity to receptors or inhibitory activity against enzymes. nih.govmdpi.comnih.govresearchgate.net These studies often involve synthesizing a series of analogs with systematic structural changes and evaluating their biological activity. ic.ac.ukresearchgate.net While SAR is a critical aspect of indole research, specific SAR studies focused solely on this compound and correlating its structural features with biological potency in a therapeutic context were not found in the provided search results. SAR studies on indole compounds in general highlight the importance of substitution patterns and molecular shape in determining activity. nih.govmdpi.comnih.govresearchgate.netnih.gov

Computational Approaches in SAR Analysis

Computational approaches play a significant role in the investigation of structure-activity relationships (SAR) for indole compounds, aiding in the identification of potential drug candidates and the optimization of their biological activity. These methods can provide valuable insights into the interactions between indole derivatives and their biological targets, facilitating the prediction of activity and guiding the design of novel compounds. nrfhh.comnih.gov

Various computational techniques are employed in the SAR analysis of indole derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used approach that develops mathematical models correlating the structural properties of molecules with their observed biological activity. tandfonline.comjocpr.com QSAR models can predict the activity of untested or unsynthesized compounds and help understand the chemo-biological interactions involved. jocpr.com For instance, QSAR studies on indole derivatives have been conducted to predict antifungal activity against Candida albicans, identifying specific molecular descriptors that influence activity. tandfonline.com Another study utilized QSAR models to predict the inhibitory activity of isatin (B1672199) and indole-based compounds against the SARS-CoV 3CLpro enzyme, highlighting potential lead compounds based on drug-likeness and drug score. nih.gov

Molecular docking is another essential computational technique used to predict the binding affinity and interaction modes of indole compounds with their target proteins. nih.govfrontiersin.org By simulating the binding process, molecular docking provides insights into the key residues involved in ligand-receptor interactions and the favorable binding poses. nih.govnih.gov This information is crucial for understanding how structural modifications to the indole scaffold affect binding and, consequently, biological activity. Molecular docking studies have been applied to investigate the binding of indole diketopiperazine alkaloids to bacterial enzymes, supporting their potential as antibacterial agents and revealing correlations between binding energy and minimum inhibitory concentrations (MIC) frontiersin.org. Similarly, docking has been used to understand the binding interactions of indole-based thiadiazole derivatives with acetylcholinesterase and butyrylcholinesterase enzymes mdpi.com, and bis-indole derivatives with anti-leishmanial targets, establishing SAR based on the nature, position, and number of substituents d-nb.info.

Molecular dynamics simulations are also employed to provide a more detailed understanding of the dynamic behavior of ligand-receptor complexes and the stability of the interactions over time. nih.govmdpi.com These simulations can refine the insights gained from molecular docking and offer a more realistic representation of the binding event in a biological environment. Density Functional Theory (DFT) calculations can further provide insights into the electronic properties of indole derivatives, which can be related to their reactivity and interactions with biological targets. nih.gov

Computational approaches are often integrated with experimental studies to accelerate the drug discovery process. nrfhh.comnih.gov This combined approach allows for the rational filtering of potential synthetic targets and the optimization of lead compounds. nih.gov For example, computational studies, including molecular docking and dynamics, have supported the proposed mode of action for indole-containing compounds with antiviral activity. mdpi.compreprints.org In the development of anticancer agents, computational methods like molecular docking and QSAR have been used to design and optimize indole derivatives targeting specific enzymes or receptors. mdpi.comscielo.org.mxelsevier.es

Computational modeling techniques, such as recursive partitioning, Bayesian classification, structural and physicochemical interpretation analysis, and pharmacophore mapping, have been used to identify crucial structural features of indole derivatives important for activity against targets like Mcl-1, a protein overexpressed in various cancers. rsc.org These studies emphasize the role of specific substituents and moieties on the indole nucleus in determining binding affinity and potential therapeutic effects. rsc.org

While the provided search results discuss computational approaches in the context of various indole derivatives and their biological activities, including anticancer, antimicrobial, antiviral, and neurodegenerative disease treatments, specific detailed research findings or data tables directly linking these computational methods to the compound "this compound" were not found. The discussion above reflects the general application of these computational techniques within the broader field of indole compound research for pharmacological relevance.

Theoretical and Computational Studies on Indolarome and Indole Chemistry

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of indole-containing molecules. nih.gov These calculations provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern chemical reactions.

Detailed research findings from quantum chemical analyses involve the calculation of various molecular descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. Other important descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which help in understanding the molecule's ability to attract electrons and its stability. frontiersin.org

Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding, charge transfer, and hyper-conjugative interactions. frontiersin.org For indole (B1671886) derivatives, NBO analysis can reveal strong intramolecular interactions that contribute to the stability of the molecular system. frontiersin.org Quantum chemical calculations have also been successfully used to investigate the vibrational force fields of indole, showing excellent agreement with experimental spectroscopic data. nih.gov

Table 1: Key Quantum Chemical Descriptors in Indole Chemistry Analysis. nih.govfrontiersin.org
DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the ability to donate an electron.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates the ability to accept an electron.
HOMO-LUMO GapΔECorrelates with chemical reactivity and kinetic stability.
ElectronegativityχQuantifies the ability of an atom or molecule to attract electrons.
Chemical HardnessηMeasures resistance to change in electron distribution.
Electrophilicity IndexωMeasures the propensity to accept electrons; strong electrophiles have ω > 1.50 eV. frontiersin.org

Molecular Dynamics Simulations of Indole-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations are particularly valuable for understanding how indole derivatives interact with biological targets, such as proteins or cell membranes. nih.govnih.gov

MD simulations have been employed to investigate the interaction of indole-containing peptides, like indolicidin, with model lipid bilayers. nih.gov These studies reveal how the peptide localizes at the membrane interface and can induce changes in membrane structure, such as thinning. nih.gov Similarly, simulations of indole itself within a lipid bilayer show that it preferentially localizes in the interfacial region, driven by a combination of hydrophobic effects and specific electrostatic interactions, including hydrogen bonding to lipid carbonyl groups and cation-π interactions. nih.gov

These simulations provide dynamic, atomic-level insights that are often inaccessible through experimental techniques alone. They can elucidate the specific orientation of the indole ring, the key amino acid residues involved in binding to a protein, and the thermodynamic forces (enthalpy and entropy) driving the interaction. nih.gov For a molecule like Indolarome, MD simulations could be used to predict its interaction with olfactory receptors, providing a deeper understanding of its fragrance profile.

In Silico Screening and Drug Design Methodologies

In silico screening, which includes techniques like molecular docking and virtual screening, has become an indispensable tool in modern drug discovery. mdpi.com These methods are widely applied to libraries of indole derivatives to identify potential drug candidates. frontiersin.orgresearchgate.net

The process typically begins with a known biological target, such as an enzyme or receptor implicated in a disease. mdpi.com A library of compounds, which can include thousands of indole derivatives, is then computationally docked into the active site of the target protein. Scoring functions are used to estimate the binding affinity of each compound, and the top-scoring molecules are selected for further experimental testing. researchgate.net

This approach has been used to identify potential inhibitors for targets like Aurora kinases and to screen for compounds with activity against the spike glycoprotein (B1211001) of SARS-CoV-2. frontiersin.org The results of these screenings can identify novel molecular scaffolds for drug development. For instance, a study screening heterocyclic compounds for anticancer activity found that an indole derivative, tert-butyl 3-formyl-1H-indole-1-carboxylate, had a promising docking score against the tyrosine kinase receptor. researchgate.net These methodologies significantly accelerate the initial stages of drug development by prioritizing compounds that are most likely to be active, thereby reducing time and cost. mdpi.com

Prediction of Molecular Properties and Biological Activity

Computational models, especially those based on machine learning and quantitative structure-activity relationships (QSAR), are increasingly used to predict the physicochemical and biological properties of molecules. researchgate.netarxiv.org These models learn from existing data to establish correlations between a molecule's structure and its properties.

For indole derivatives, these predictive models can estimate a wide range of properties crucial for drug development, known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Web-based tools like SwissADME can predict properties such as lipophilicity (LogP), water solubility, and oral bioavailability based on a molecule's structure. nih.gov Drug-likeness is assessed using rules like Lipinski's Rule of Five, which helps to filter out compounds with physicochemical properties that are likely to lead to poor absorption or permeation. nih.gov

Recent advancements utilize sophisticated machine learning models, including random forests and transformers, to predict molecular properties with increasing accuracy. researchgate.netarxiv.org These models are trained on large datasets of molecules and can predict endpoints like boiling point, microsomal stability, and plasma protein binding. researchgate.netarxiv.org Such predictive tools are invaluable for prioritizing the synthesis and testing of new indole derivatives, including compounds like this compound, by providing early-stage estimates of their likely biological activity and pharmacokinetic profiles.

Table 2: Examples of Predicted ADME and Physicochemical Properties for Drug Discovery. nih.gov
PropertyDescriptionImportance
Molecular Weight (MW)The mass of one mole of the substance.Influences size and diffusion; Lipinski's rule suggests MW &lt; 500 g/mol.
Lipophilicity (LogP)The logarithm of the partition coefficient between octanol (B41247) and water.Affects solubility, absorption, and membrane permeability.
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms in a molecule.Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Oral Bioavailability ScoreA qualitative assessment of the likelihood a compound will be orally active.Helps in early-stage selection of drug candidates for oral administration.

Future Research Directions and Applications of Indolarome and Indole Chemistry

Innovations in Green Synthetic Methodologies for Indole (B1671886) Compounds

The synthesis of indole compounds is a cornerstone of organic chemistry, and significant efforts are being directed towards developing environmentally friendly or "green" methodologies. This includes moving away from traditional methods that often involve harsh conditions and hazardous reagents towards more sustainable approaches openmedicinalchemistryjournal.comresearchgate.net. Future research aims to improve existing green methods and explore novel ones to make indole synthesis more efficient, cost-effective, and benign.

Key areas of innovation in green synthesis include the use of alternative reaction media such as ionic liquids and water openmedicinalchemistryjournal.comresearchgate.net. Microwave irradiation and ultrasound have also emerged as powerful tools to accelerate reactions and reduce energy consumption openmedicinalchemistryjournal.comresearchgate.net. The development and application of nanocatalysts and various green catalysts, including metal-free catalysts and recyclable metal catalysts, are central to achieving higher efficiency and selectivity under milder conditions openmedicinalchemistryjournal.comresearchgate.netacs.org. Furthermore, multicomponent reactions and solvent-free conditions represent promising avenues for minimizing waste generation openmedicinalchemistryjournal.comresearchgate.net.

Researchers are particularly focused on achieving high regioselectivity in indole synthesis, especially at the C-2 and C-3 positions, which is crucial for the targeted synthesis of specific indole derivatives with desired properties acs.orgresearchgate.net. Emerging trends in green synthesis include photoinduced and electrocatalytic reactions, as well as aqueous-phase catalytic methods acs.org. These advancements are expected to expand the substrate scope and functional group tolerance of indole synthesis, facilitating the creation of diverse indole-based structures researchgate.net.

Exploration of Novel Biological Targets for Indole Derivatives

Indole derivatives are a privileged scaffold in medicinal chemistry due to their wide-ranging biological activities and ability to interact with diverse biological targets nih.govmdpi.comresearchgate.netijpsr.com. Future research is heavily invested in identifying and exploring novel biological targets to unlock the full therapeutic potential of these compounds.

Indole derivatives have shown significant promise as anticancer agents, targeting various pathways and proteins involved in tumorigenesis nih.govmdpi.comtandfonline.com. Research is ongoing to develop compounds that target specific proteins like tubulin, protein kinases (including EGFR-TKIs), Histone Deacetylase (HDAC), and Lysine-specific demethylase 1 (LSD1) nih.govmdpi.com. Spirooxindole derivatives, for instance, have shown remarkable antiproliferative activity by targeting protein kinases like HER2 and HER3 mdpi.com. Novel indole derivatives containing penta-heterocycles scaffolds are also being investigated as potential anticancer agents against various cell lines tandfonline.com.

Beyond cancer, indole derivatives are being explored for their potential in treating infectious diseases (antimicrobial, antiviral, antitubercular, antimalarial), inflammatory conditions (modulating NF-κB and COX-2 pathways), metabolic disorders, and neurodegenerative diseases nih.govmdpi.comresearchgate.netijpsr.com. The ability of indole derivatives to mimic peptide structures and bind reversibly to enzymes offers opportunities for developing drugs with distinct mechanisms of action researchgate.netijpsr.com. Research into the interaction of indole derivatives with various serotonin (B10506) receptors is also a significant area of focus, particularly for compounds with potential central nervous system activity wikipedia.org.

Table 1 provides examples of biological activities associated with different indole derivatives.

Biological ActivityExamples of Indole Derivatives/TargetsSource(s)
AnticancerTargeting Tubulin, Protein Kinases (EGFR, HER2, HER3), HDAC, LSD1 nih.govmdpi.comtandfonline.com
AntimicrobialActivity against bacteria and fungi mdpi.comresearchgate.net
Anti-inflammatoryModulating NF-κB and COX-2 pathways nih.gov
AntiviralInvestigated for activity against various viruses researchgate.netijpsr.com
Neurodegenerative DiseasesPotential therapeutic agents nih.gov
Serotonin Receptor Agonism/AntagonismIbogainalog (5-HT2A agonist, 5-HT2B antagonist, etc.) wikipedia.org

Advancements in Analytical Platforms for Indole Quantification

Accurate and sensitive analytical methods are crucial for the detection, identification, and quantification of indole compounds in various matrices, including biological samples, food, and environmental samples mdpi.commdpi.comresearchgate.net. Future research in this area is focused on developing more advanced and efficient analytical platforms.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) or High-Resolution Mass Spectrometry (HRMS), remain central to indole analysis mdpi.commdpi.comresearchgate.net. LC-MS and GC-MS offer high sensitivity and selectivity for the simultaneous determination of multiple indole compounds mdpi.commdpi.com. Advancements include the development of novel stationary phases and mobile phases for improved separation, as well as optimization of detection parameters.

Challenges in the analysis of certain indole compounds, such as isothiocyanates, due to their instability and lack of chromophores, are being addressed through the development of pre-column derivatization techniques to enhance detection sensitivity mdpi.comresearchgate.net. Solid-phase extraction (SPE) is commonly employed for sample preparation, including pre-concentration and purification of indole compounds from complex matrices mdpi.com. Future research aims to develop more efficient and selective extraction methods.

Table 2 summarizes some commonly used analytical techniques for indole compounds.

Analytical TechniqueApplication AreaKey Feature(s)Source(s)
HPLCQuantification in various samples, including plant extractsVersatile, coupled with various detectors mdpi.commdpi.comsciepub.com
GCAnalysis of volatile indolesCan face thermal degradation issues for some compounds mdpi.com
LC-MS/HRMSSensitive and selective identification and quantificationSuitable for complex matrices, high sensitivity mdpi.commdpi.comresearchgate.net
TLCQualitative analysis, initial separationSimple, cost-effective mdpi.comresearchgate.netsciepub.com
SPESample preparation (extraction, purification, concentration)Improves analytical sensitivity mdpi.com

Future directions also involve the development of targeted and untargeted metabolomics approaches utilizing advanced MS techniques to gain comprehensive insights into the metabolic pathways involving indoles and their derivatives researchgate.net.

Development of Advanced Indole-Based Chemical Probes for Biological Research

Indole scaffolds are increasingly being utilized in the design and synthesis of chemical probes, which are essential tools for investigating biological processes, identifying molecular targets, and facilitating drug discovery rsc.orgrsc.orgfrontiersin.org. Future research will focus on developing more sophisticated and versatile indole-based probes.

Indole-based fluorescent chemosensors are a significant area of development. These probes leverage the inherent fluorescence properties of the indole ring to detect and quantify various analytes, including cations, anions, and neutral species, in biological, agricultural, and environmental samples rsc.orgrsc.org. Future efforts aim to design chemosensors with improved sensitivity, selectivity, and response mechanisms, potentially enabling multi-level signal responses and detection in complex environments nih.gov.

Indole derivatives are also being incorporated into activity- and affinity-based chemical probes for studying protein interactions and enzyme activity frontiersin.org. These probes typically consist of a ligand for target selectivity, a reactive group for covalent binding, and a reporter group (e.g., fluorophore or affinity tag) for detection or isolation frontiersin.org. Modular and combinatorial synthetic approaches are being developed to facilitate the rapid synthesis and screening of diverse indole-based probe libraries frontiersin.org.

The development of indole-based probes with superior photophysical performance, pH-sensing capabilities, and the potential for use in logic gates represents an exciting avenue for future research nih.gov. These advanced probes are expected to provide deeper insights into biological systems and aid in the discovery of new therapeutic targets and modalities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.